(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid

Description

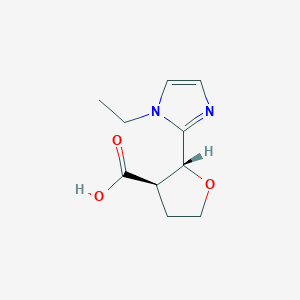

(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid (CAS: 1807920-07-5) is a chiral oxolane (tetrahydrofuran) derivative functionalized with an ethyl-substituted imidazole ring and a carboxylic acid group. This compound is synthesized via stereoselective methods and is primarily utilized as a building block in medicinal chemistry for drug discovery, particularly in targeting enzymes or receptors where imidazole moieties play critical roles in binding interactions . Its molecular formula is C₁₀H₁₄N₂O₃, with a molecular weight of 210.23 g/mol . The compound is commercially available through suppliers like Enamine Ltd. and is stored at room temperature .

Properties

IUPAC Name |

(2R,3R)-2-(1-ethylimidazol-2-yl)oxolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-2-12-5-4-11-9(12)8-7(10(13)14)3-6-15-8/h4-5,7-8H,2-3,6H2,1H3,(H,13,14)/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIONVJPPYSNSK-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C2C(CCO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=CN=C1[C@H]2[C@@H](CCO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid typically involves the stereoselective coupling of an imidazole derivative with an oxolane precursor. One common method includes the use of nickel-catalyzed olefin coupling reactions, which are known for their efficiency and selectivity . The reaction conditions often involve the use of unsaturated hydrocarbons and nickel-based catalysts to facilitate the coupling process.

Industrial Production Methods: Industrial production of this compound may leverage high-throughput synthesis techniques to ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process, allowing for the large-scale manufacture of this compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or aldehyde.

Substitution: The oxolane ring and imidazole moiety can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products:

Oxidation: Oxidized imidazole derivatives.

Reduction: Alcohols and aldehydes.

Substitution: Substituted oxolane and imidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that (2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics .

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders. The inhibition mechanism is believed to involve competitive binding to the active site of the enzyme .

Polymer Synthesis

The compound serves as a versatile building block in polymer chemistry. Its unique structure allows for the synthesis of novel copolymers with enhanced mechanical properties. Research has focused on using this compound to create biodegradable plastics that maintain strength while being environmentally friendly .

Nanomaterials

Recent studies have explored the incorporation of this compound into nanomaterials for drug delivery systems. The amphiphilic nature of the compound facilitates the formation of micelles that can encapsulate hydrophobic drugs, improving their solubility and bioavailability .

Cell Culture Studies

In cell culture experiments, this compound has been utilized to study cellular responses to stress and its effects on cell viability. It was found to modulate signaling pathways related to apoptosis and cell proliferation, indicating potential applications in cancer research .

Drug Formulation

The compound's solubility profile makes it an ideal candidate for formulating oral drug delivery systems. Studies have shown that it can enhance the absorption of poorly soluble drugs through formulation adjustments .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of derivatives of this compound against resistant strains of bacteria. Results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of existing antibiotics, highlighting its potential as a new therapeutic agent .

- Polymer Development : Research conducted at a leading materials science laboratory demonstrated that incorporating this compound into polymer matrices resulted in enhanced thermal stability and mechanical strength compared to conventional materials. The findings were published in Advanced Materials and suggest applications in packaging and biomedical devices .

Mechanism of Action

The mechanism of action of (2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole moiety can bind to metal ions in enzyme active sites, modulating their activity. Additionally, the oxolane ring and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid (CAS: 1807940-15-3)

trans-2-(1-phenyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid (CAS: 1864003-60-0)

Table 1: Structural and Physicochemical Properties

Key Differences :

- The phenyl derivative (CAS: 1864003-60-0) introduces aromatic bulk, which may improve binding to hydrophobic pockets in proteins but reduce aqueous solubility .

Biological Activity

(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid, with the CAS number 1807920-07-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H14N2O3 |

| Molecular Weight | 210.23 g/mol |

| CAS Number | 1807920-07-5 |

| Structure | Structure |

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting a potential role as an antibiotic agent .

Anticancer Activity

In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. A notable study revealed that it inhibited cell proliferation in breast cancer cells by modulating key signaling pathways involved in cell cycle regulation . The compound's ability to disrupt cancer cell metabolism presents a promising avenue for further research.

The proposed mechanism of action involves the inhibition of specific enzymes associated with bacterial cell wall synthesis and cancer cell metabolism. By targeting these pathways, this compound disrupts normal cellular functions, leading to cell death .

Case Studies

Several case studies have highlighted the compound's biological relevance:

- Case Study 1: Antimicrobial Efficacy

- Case Study 2: Cancer Cell Line Analysis

Q & A

Q. How can the absolute configuration of (2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid be experimentally determined?

The absolute configuration of chiral centers in this compound can be confirmed via single-crystal X-ray diffraction using programs like SHELXL for refinement. The Flack parameter (x) is particularly reliable for enantiomorph-polarity estimation, as it avoids false positives in near-centrosymmetric structures . Complementary spectroscopic methods, such as vibrational circular dichroism (VCD) or NMR anisotropy analysis, may corroborate results .

Q. What synthetic methodologies are applicable for oxolane-carboxylic acid derivatives with imidazole substituents?

General procedures involve condensation reactions under reflux with acetic acid and sodium acetate. For example, analogous compounds are synthesized by refluxing 3-formyl-indole derivatives with thiazolidinones or aminothiazoles, followed by recrystallization from DMF/acetic acid mixtures . Adjusting stoichiometry (1.0–1.1 equiv of reactants) and reaction duration (3–5 hours) optimizes yields.

Q. How can purity and structural identity be validated post-synthesis?

Use a combination of HPLC (for purity assessment), high-resolution mass spectrometry (HRMS) (to confirm molecular formula), and elemental analysis . For stereochemical confirmation, compare experimental X-ray diffraction data with computational models (e.g., density functional theory (DFT)-optimized geometries) .

Advanced Research Questions

Q. How can contradictions in NMR data (e.g., unexpected splitting or shifts) be resolved for this compound?

Contradictions may arise from tautomerism, solvent effects, or dynamic exchange processes. Employ 2D NMR techniques (e.g., COSY, HSQC, NOESY) to assign proton environments unambiguously. For imidazole protons, variable-temperature NMR can reveal exchange broadening. DFT-based NMR chemical shift calculations (e.g., using B3LYP/6-311++G(d,p)) provide theoretical benchmarks for comparison .

Q. What computational strategies predict the compound’s reactivity in catalytic or biological systems?

DFT calculations (e.g., using Gaussian or ORCA) model electronic properties (HOMO/LUMO energies, Fukui indices) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinities to biological targets, leveraging the imidazole ring’s hydrogen-bonding potential. Solvent effects are incorporated via continuum solvation models (e.g., PCM) .

Q. How can regioselectivity challenges in imidazole-oxolane ring formation be addressed?

Regioselectivity is influenced by steric and electronic factors. Use kinetic vs. thermodynamic control by varying reaction temperatures and catalysts. For example, Lewis acids (e.g., ZnCl₂) may favor specific transition states. Comparative studies with pyrazole analogs (e.g., rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid) highlight substituent effects on ring closure .

Q. What strategies mitigate enantiomeric impurities during synthesis?

Enantiomeric excess (ee) is monitored via chiral HPLC or capillary electrophoresis. To suppress racemization, avoid harsh acidic/basic conditions post-ring closure. Crystallization-induced asymmetric transformation (CIAT) in chiral solvents (e.g., L-menthol) can enhance ee. Flack parameter analysis during X-ray refinement quantifies residual enantiomeric impurities .

Methodological Considerations

- X-ray Crystallography : For structures with multiple chiral centers, collect high-resolution data (≤ 0.8 Å) at low temperatures (e.g., 90 K) to minimize thermal motion artifacts .

- Spectral Assignments : Combine experimental FT-IR/Raman data with DFT-calculated vibrational modes to assign peaks (e.g., C=O stretches at ~1700 cm⁻¹) .

- Synthetic Optimization : Design fractional factorial experiments to evaluate the impact of reaction variables (e.g., solvent polarity, catalyst loading) on yield and stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.